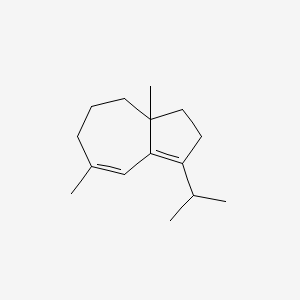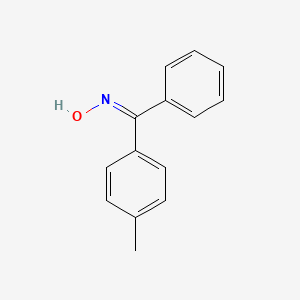
Benzophenone, 4-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone, 4-methyl-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from benzophenone, a widely used organic compound in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzophenone, 4-methyl-, oxime typically involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide. The reaction proceeds as follows: [ \text{Benzophenone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{Benzophenone oxime} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often employs the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This method is favored for its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can yield primary amines.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted oximes or amides depending on the reactants used
Scientific Research Applications
Benzophenone, 4-methyl-, oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of amides and nitriles.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzophenone, 4-methyl-, oxime involves the formation of a nitrilium ion intermediate during the Beckmann rearrangement. This intermediate is highly reactive and can undergo further reactions to form amides or nitriles. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of the nitrilium ion .
Comparison with Similar Compounds
- Benzophenone oxime
- Acetophenone oxime
- Cyclohexanone oxime
Comparison: Benzophenone, 4-methyl-, oxime is unique due to the presence of the 4-methyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to benzophenone oxime, the 4-methyl derivative may exhibit different physical and chemical properties, such as melting point and solubility. Acetophenone oxime and cyclohexanone oxime, while similar in structure, differ in their reactivity and the types of products formed during chemical reactions .
Properties
CAS No. |
2998-91-6 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14- |
InChI Key |
DLWJYBRYNWIYIQ-PFONDFGASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


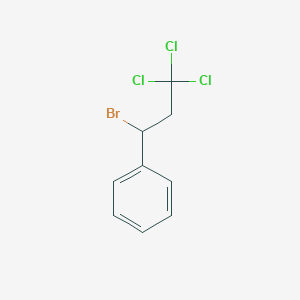
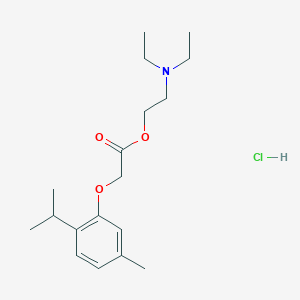

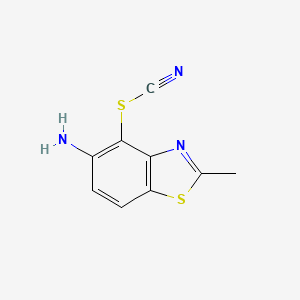
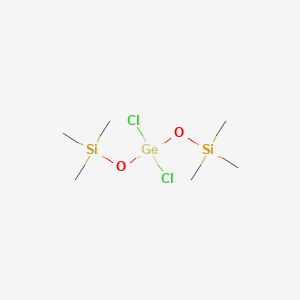
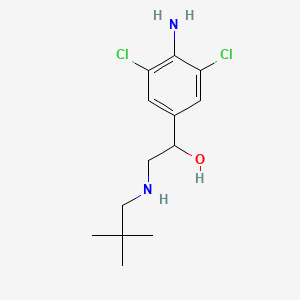
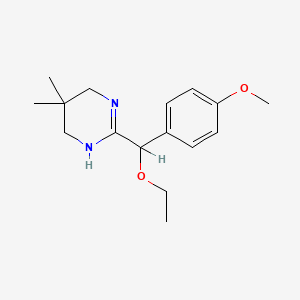
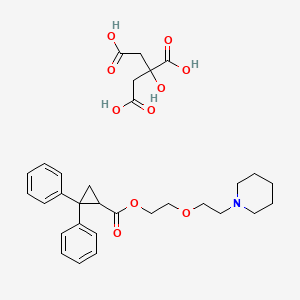
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
